molecular formula C12H10INO3 B3425966 Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate CAS No. 49713-42-0

Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate

Cat. No.: B3425966
CAS No.: 49713-42-0
M. Wt: 343.12 g/mol
InChI Key: HQRQWIBERSITPY-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10INO3 and a molecular weight of 343.12 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an ethyl ester group, a hydroxyl group, and an iodine atom attached to the quinoline ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-hydroxyquinoline, which is then iodinated to introduce the iodine atom at the 8-position. The final step involves esterification to introduce the ethyl ester group at the 3-carboxylate position . The reaction conditions often require the use of reagents such as iodine, ethyl alcohol, and acidic or basic catalysts to facilitate the reactions.

Chemical Reactions Analysis

Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate involves its interaction with various molecular targets. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

ethyl 8-iodo-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRQWIBERSITPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496602
Record name Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49713-42-0, 205597-70-2
Record name 3-Quinolinecarboxylic acid, 4-hydroxy-8-iodo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49713-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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